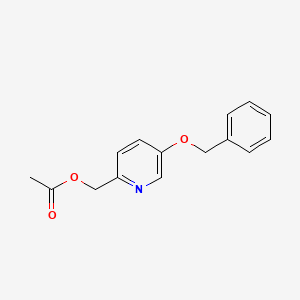

5-Benzyloxy-2-acetoxymethylpyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a synthesis method of 2-benzoylpyridine involves reacting phenyl (pyridine-2-yl)methanol at a condition of 0-30 DEG C . Another synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) has been explored .Applications De Recherche Scientifique

Efficient Synthesis of Benzylpyridine Derivatives

An efficient and practical method has been developed for synthesizing benzylpyridine derivatives using aqueous hydroiodic acid in acetic acid, showcasing the relevance of related compounds in synthetic organic chemistry. This method is economically advantageous due to the use of readily available reducing agents, highlighting its application in the synthesis of 2,6-disubstituted pyridine derivatives under similar conditions (Chandrasekar, Karthikeyan, & Sekar, 2015).

Antimicrobial Activity

Studies on compounds structurally related to 5-Benzyloxy-2-acetoxymethylpyridine, such as 2-Butoxy 5-aminopyridine, have shown specific bacteriostatic action against Mycobacteria, indicating the potential application of these compounds in antimicrobial therapies. The research underscores the importance of structural variations in optimizing the antimicrobial activity of pyridine derivatives (Feinstone & Friedman, 1947).

Enantioselective Synthesis

The synthesis of protected α-hydroxy aldehydes and ketones via hydroxylation of metalated chiral hydrazones has been explored, demonstrating the application of benzyloxy-related compounds in achieving high enantiomeric purity in synthetic chemistry. These methods provide valuable tools for the production of enantioenriched intermediates for pharmaceutical synthesis (Enders & Bhushan, 1988).

Inhibitory Effects on Tyrosinase

Hydroxypyridinone-L-phenylalanine conjugates, starting from kojic acid and including benzyloxy derivatives, have shown potent inhibitory effects against mushroom tyrosinase. This discovery points to the potential use of these compounds in food preservation and cosmetics, offering a solution to enzymatic browning and skin hyperpigmentation (Li et al., 2013).

Applications in Supramolecular Chemistry

The self-assembly of multifunctional hydrogen-bonding molecules into supramolecular liquid-crystalline networks highlights another application avenue. Compounds incorporating 2,2‘-bipyridine moieties, similar in structural complexity to this compound, have been utilized to create networks with novel optoelectronic properties. These materials could be pivotal in the development of advanced materials for electronic and photonic devices (Kihara, Kato, Uryu, & Fréchet, 1996).

Propriétés

IUPAC Name |

(5-phenylmethoxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-12(17)18-11-14-7-8-15(9-16-14)19-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNHQOCRWZAUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2915461.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)

![N-(2,5-dimethylphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2915467.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)

![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2915473.png)

![(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915484.png)